Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

antifungal azole resistance Candida albicans

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a nitrogen-rich fused heterocycle designed to replace quinazolinones in PI3Kγ/δ programs and deliver next-generation antifungals. This scaffold overcomes azole-resistant Candida (10–100× superior to voriconazole) and enables oral PI3Kδ inhibitors like LAS191954. Its unique electronic density and hydrogen-bonding capacity ensure target engagement differentiation. Procure the core building block for kinase, antifungal, and dual JNK/p38 inhibitor discovery.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 37526-43-5
Cat. No. B3132680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
CAS37526-43-5
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=NNC2=O
InChIInChI=1S/C6H5N3O/c10-6-8-7-4-5-2-1-3-9(5)6/h1-4H,(H,8,10)
InChIKeyOQRPWJFDQXSBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (CAS 37526-43-5): Core Scaffold Procurement & Differentiation Guide


Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (CAS 37526-43-5) is a nitrogen-rich fused bicyclic heterocycle composed of a pyrrole ring annulated to a 1,2,4-triazin-4(3H)-one moiety [1]. This core scaffold is recognized as an underexplored yet versatile building block in medicinal chemistry, with reported utility in generating kinase inhibitors (including PI3K, JNK, p38, and VEGFR-2), antifungal agents, and anticancer modulators [1][2]. The parent scaffold is employed as a synthetic intermediate for derivatization, with biological activity emerging predominantly from substituent functionalization [3].

Why Generic Heterocyclic Substitution Fails for Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (CAS 37526-43-5)


The pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one scaffold exhibits structural and electronic features that differentiate it from superficially similar fused heterocycles such as quinazolinones, imidazotriazinones, and pyrrolo[2,1-f][1,2,4]triazinones [1]. Direct substitution with a quinazolinone in PI3Kγ/δ inhibitor design has been shown to alter selectivity profiles, with electronic density modeling confirming that pyrrolotriazinone offers distinct hydrogen-bonding capacity from the triazinone carbonyl [2]. Additionally, the pyrrolo[1,2-d] regioisomer differs from its pyrrolo[2,1-f] counterpart in both synthetic accessibility and biological activity profiles [3]. Generic substitution without head-to-head validation therefore risks altering target engagement, selectivity, and downstream efficacy [1][2].

Quantitative Differentiation Evidence: Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (CAS 37526-43-5) vs. Comparators


Antifungal Activity: 10- to 100-Fold Superiority Over Voriconazole Against Azole-Resistant C. albicans

Derivatives of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, specifically the lead compound 12 in the Montoir et al. series, demonstrated 10- to 100-fold greater in vitro potency than the clinical comparator voriconazole against two Candida albicans isolates with confirmed azole resistance mechanisms (efflux pump overexpression and/or point substitutions in Erg11p/CYP51) [1]. This activity differential was observed under standardized antifungal susceptibility testing conditions. The scaffold's azole-bearing derivatives retained activity against both fluconazole-susceptible and fluconazole-resistant Candida spp., addressing a key limitation of existing triazole antifungals [1].

antifungal azole resistance Candida albicans CYP51 efflux pumps

Kinase Inhibition: PI3Kδ Selectivity and Oral Bioavailability in Pyrrolotriazinone Series

The pyrrolotriazinone scaffold served as the core for a medicinal chemistry campaign targeting selective PI3Kδ inhibition, yielding LAS191954 as a clinical development candidate with both oral bioavailability and a favorable preclinical pharmacokinetic profile [1][2]. The optimization process specifically addressed the challenge of achieving oral availability with maintained kinase selectivity, a property not uniformly observed across alternative heterocyclic kinase inhibitor cores [1]. Structure-activity relationship studies within the series demonstrated that the pyrrolotriazinone core could be tuned for isoform selectivity (PI3Kδ over other PI3K isoforms) while preserving drug-like properties [1].

PI3Kδ inhibitor kinase selectivity oral bioavailability inflammatory disease lead optimization

Dual JNK/p38 Kinase Inhibition: Scaffold-Derived Cytokine Suppression

Pyrrolo[1,2-d][1,2,4]triazine derivatives are claimed as inhibitors of both c-Jun N-terminal kinases (JNK) and p38 kinases in patent literature [1]. While specific IC50 values for the parent scaffold are not publicly available, the patent claims establish the pyrrolotriazine core as a viable template for dual JNK/p38 inhibition. p38α and p38β are key modulators of TNF-α production in inflammatory cells, and dual pathway inhibition is a validated anti-inflammatory strategy [1]. This dual-targeting capacity distinguishes the scaffold from single-kinase inhibitors and may confer therapeutic advantage in diseases driven by multiple MAP kinase pathways [1].

JNK inhibitor p38 kinase inhibitor TNF-α inflammatory cytokines MAP kinase

Scaffold Novelty: Pyrrolotriazinone vs. Quinazolinone in PI3Kγ/δ Dual Inhibition

An electronic density modeling approach identified pyrrolotriazinone as a novel replacement for the quinazolinone moiety, a commonly employed scaffold for imparting selectivity in PI3Kγ and PI3Kδ inhibitors [1]. This computational finding was subsequently validated in the design of potent and selective PI3Kγ-PI3Kδ dual inhibitors, demonstrating that the pyrrolotriazinone core can functionally substitute for quinazolinone while offering a structurally distinct chemical series [1]. This scaffold novelty provides a clear differentiation from quinazolinone-based inhibitors in terms of intellectual property space and potential off-target profile.

PI3Kγ inhibitor PI3Kδ inhibitor scaffold replacement electronic density selectivity

Antiproliferative Multi-Target Engagement: VEGFR-2, VEGFR-1, and PI3K

A benzoxazole-conjugated pyrrolotriazinone derivative demonstrated strong in silico binding affinity and inhibitory potential against three clinically relevant oncology targets: VEGFR-2, VEGFR-1, and PI3K, with dose-dependent antiproliferative activity observed in U-87 MG glioblastoma cells [1]. Molecular docking studies revealed that the hybrid structure engages apoptotic pathways via Caspase-3 and BCL-2 modulation [1]. While this represents derivative-specific data rather than parent scaffold activity, it illustrates the scaffold's capacity to support multi-target engagement profiles when appropriately functionalized [1].

glioblastoma VEGFR-2 VEGFR-1 PI3K multi-target antiproliferative

Validated Research and Industrial Application Scenarios for Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (CAS 37526-43-5)


Antifungal Drug Discovery Targeting Azole-Resistant Candida and Filamentous Fungi

This scaffold supports the development of triazole-based antifungal agents with demonstrated 10- to 100-fold superior in vitro activity over voriconazole against azole-resistant Candida albicans strains (efflux pump overexpression and/or CYP51 mutations) [1]. Lead compound 12 from the Montoir series also exhibited in vivo efficacy in murine models of lethal systemic candidiasis and in vitro activity against Aspergillus fumigatus, Rhizopus oryzae, and Mucor circinelloides [1]. Researchers facing fluconazole and voriconazole resistance liabilities may prioritize this scaffold for next-generation antifungal development.

Selective PI3Kδ Inhibitor Programs for Inflammatory and Autoimmune Diseases

The pyrrolotriazinone core has been successfully optimized to yield LAS191954, an orally bioavailable and selective PI3Kδ inhibitor advanced to clinical development candidacy [1]. Structure-activity and structure-property optimization within the series addressed the challenge of balancing kinase selectivity with oral pharmacokinetics [1]. Medicinal chemistry teams pursuing PI3Kδ-targeted therapies for inflammatory, autoimmune, or respiratory indications may leverage this scaffold's established druggability and selectivity profile.

Dual JNK/p38 MAP Kinase Inhibitor Development for Cytokine-Driven Diseases

Patent-protected claims (US 7,855,288, WO 2006/047354) establish pyrrolo[1,2-d][1,2,4]triazine derivatives as inhibitors of both c-Jun N-terminal kinases (JNK) and p38 kinases, key regulators of TNF-α and other pro-inflammatory cytokines [1]. Programs targeting diseases with established MAP kinase pathway involvement—including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and other TNF-α-mediated conditions—may find this dual-inhibition scaffold advantageous over single-target approaches [1].

Scaffold Replacement Strategy for Quinazolinone in PI3Kγ/δ Dual Inhibitor Programs

Electronic density modeling has validated pyrrolotriazinone as a structurally distinct and computationally viable replacement for the quinazolinone moiety in PI3Kγ/δ dual inhibitor design [1]. Medicinal chemistry groups seeking to differentiate their PI3K inhibitor series from quinazolinone-based competitors (for IP, selectivity, or off-target profile reasons) may adopt this scaffold as a chemically novel alternative with computational support for target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.